molecular formula C15H10ClNO2S2 B240345 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No. B240345
M. Wt: 335.8 g/mol
InChI Key: GZTCJTAAKXXHKC-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one, also known as CTBT, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. In cancer research, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have been shown to be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess antioxidant properties, which can protect cells from oxidative damage.

Mechanism of Action

The mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess various biochemical and physiological effects. In cancer cells, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to scavenge free radicals and prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one in lab experiments is its high purity and stability. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess various biological activities, making it a versatile compound for research. However, one limitation of using 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is its low solubility in water, which may require the use of organic solvents for experiments.

Future Directions

There are several future directions for research on 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one. One area of interest is the development of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one and its potential therapeutic applications in various diseases. Finally, the development of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one-based drug delivery systems may provide a new avenue for targeted drug delivery.

Synthesis Methods

The synthesis of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves the condensation of 3-chlorophenylfuran-2-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. This synthesis method has been reported in several research articles and has been found to yield a high purity product.

properties

Product Name

5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Molecular Formula

C15H10ClNO2S2

Molecular Weight

335.8 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-11-5-6-12(19-11)9-3-2-4-10(16)7-9/h2-8H,1H3/b13-8-

InChI Key

GZTCJTAAKXXHKC-JYRVWZFOSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S

Origin of Product

United States

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